4-(1-Chloroethyl)phenylboronic acid
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Overview
Description
4-(1-Chloroethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of phenylboronic acid, where a chlorine atom is attached to the ethyl group at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Chloroethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 4-(1-chloroethyl)styrene with a borane reagent, followed by oxidation to yield the boronic acid . Another method includes the direct borylation of 4-(1-chloroethyl)benzene using a transition metal catalyst such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration reactions, where the starting material is 4-(1-chloroethyl)styrene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Ethyl derivatives.
Substitution: Functionalized derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
4-(1-Chloroethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the chlorine atom, which can participate in various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorine and ethyl groups, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a chlorine atom, leading to different reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group, which makes it useful in different types of organic synthesis reactions.
Uniqueness
4-(1-Chloroethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
[4-(1-chloroethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJSRJJSVCVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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